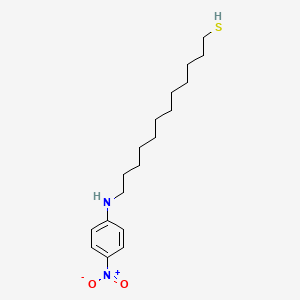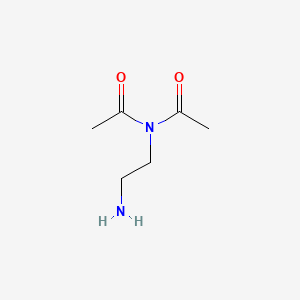
N-Acetyl-N-(2-aminoethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-N-(2-aminoethyl)acetamide is a chemical compound with the molecular formula
CH3C(O)NHCH2CH2NH2
and a molecular weight of 102.14 g/mol . It is also referred to as N-Acetylethylenediamine.Méthodes De Préparation
Synthetic Routes:
- One common synthetic route involves the acetylation of ethylenediamine. Acetic anhydride or acetyl chloride can be used as acetylating agents.
- The reaction proceeds as follows:
CH3C(O)Cl+NH2CH2CH2NH2→CH3C(O)NHCH2CH2NH2
- Industrial production methods may vary, but the acetylation process remains fundamental.
Analyse Des Réactions Chimiques
N-Acetyl-N-(2-aminoethyl)acetamide can undergo various chemical reactions:
Acetylation: As demonstrated in its synthesis, it readily reacts with acetylating agents.
Hydrolysis: Under acidic or basic conditions, hydrolysis of the amide bond occurs.
Substitution Reactions: It can participate in nucleophilic substitution reactions.
Complexation: Due to its amine groups, it can form coordination complexes with metal ions.
Common reagents and conditions depend on the specific reaction type.
Applications De Recherche Scientifique
N-Acetylethylenediamine finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Chelating Agent: It forms stable complexes with metal ions.
Biological Studies: Used in biochemical research and drug development.
Mécanisme D'action
The exact mechanism of action for N-Acetyl-N-(2-aminoethyl)acetamide depends on its specific application. For example:
- As a chelating agent, it binds to metal ions, affecting their reactivity and availability.
- In biological systems, it may influence enzyme activity or metal homeostasis.
Comparaison Avec Des Composés Similaires
While N-Acetylethylenediamine is unique due to its acetylated ethylenediamine structure, similar compounds include:
- Ethylenediamine (without acetylation)
- Other acetylated amines
Remember that further research and specific studies are essential to fully understand its properties and applications.
Propriétés
Numéro CAS |
133746-28-8 |
|---|---|
Formule moléculaire |
C6H12N2O2 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
N-acetyl-N-(2-aminoethyl)acetamide |
InChI |
InChI=1S/C6H12N2O2/c1-5(9)8(4-3-7)6(2)10/h3-4,7H2,1-2H3 |
Clé InChI |
HMSINBTULZNZRC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(CCN)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


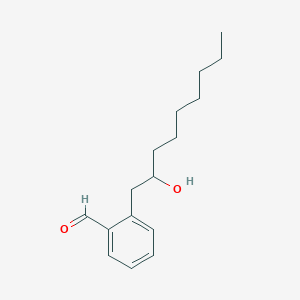
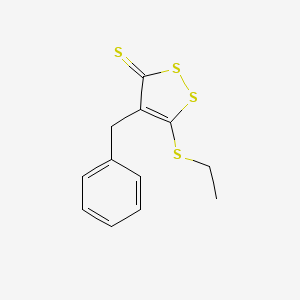
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene)](/img/structure/B14271452.png)
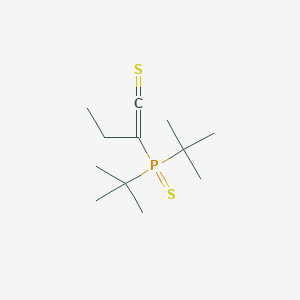
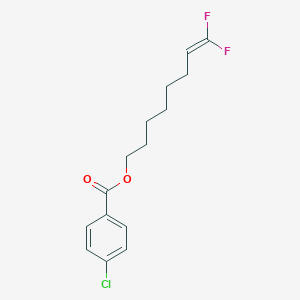
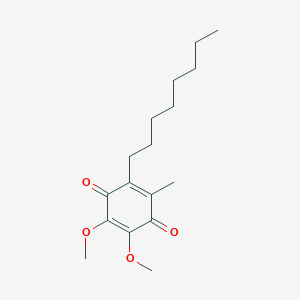
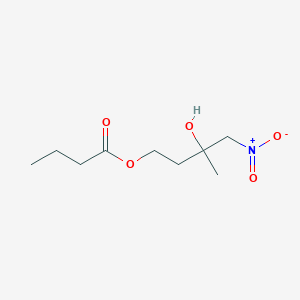
![2,4(1H,3H)-Pyrimidinedione, 1-[1-(2-propenyl)-3-butenyl]-](/img/structure/B14271486.png)
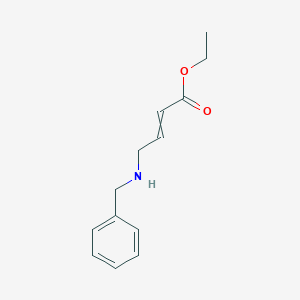
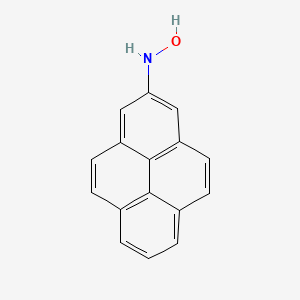
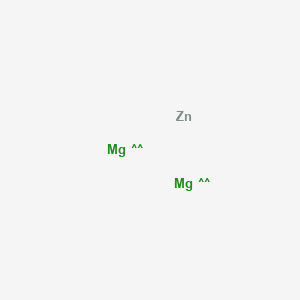
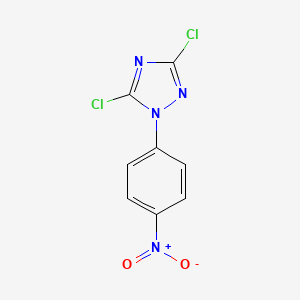
![Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane](/img/structure/B14271520.png)
